molecular formula C15H12BrNO3 B2948894 N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 446856-99-1

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2948894
CAS No.: 446856-99-1
M. Wt: 334.169
InChI Key: FTLCNBLFUGNSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic small molecule built around the 1,4-benzodioxine scaffold, a versatile template widely recognized in medicinal chemistry for its diverse bioactivities . This compound features a benzodioxine ring system linked to a 4-bromophenyl group via a carboxamide bridge, a structural motif common in compounds designed to interact with biological targets. The 1,4-benzodioxane core is a privileged structure found in molecules that act as agonists and antagonists at various neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes . While specific biological data for this compound is not available, closely related 1,4-benzodioxine carboxamide derivatives have been identified as inhibitors of key enzymes. For instance, high-throughput screening has identified a 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative as a potent inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), an important anticancer drug target . Furthermore, other analogs have been synthesized and evaluated as potential antibacterial and antifungal agents, demonstrating the scaffold's utility in antimicrobial research . The presence of the bromophenyl group enhances the molecule's potential for further synthetic modification via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing more complex chemical entities for drug discovery and chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCNBLFUGNSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

  • Structural Difference : The 4-bromo substituent in the target compound is replaced with a 4-ethyl group.
  • The bromine atom may enhance halogen bonding interactions in biological systems, which the ethyl group lacks .

N-(4-Fluorophenyl)-, N-(4-Chlorophenyl)-, and N-(4-Iodophenyl)- Analogs

  • Activity Trends: In maleimide derivatives (e.g., N-(4-halophenyl)maleimides), bromo (IC50 = 4.37 μM) and iodo (IC50 = 4.34 μM) substituents showed comparable inhibitory potency toward monoacylglycerol lipase (MGL), while chloro (IC50 = 7.24 μM) and fluoro (IC50 = 5.18 μM) were less potent. This suggests that larger halogens (Br, I) may optimize hydrophobic interactions without significant steric hindrance .

Heterocyclic Core Modifications

N-(4-Bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6)

  • Structural Difference: The benzodioxine ring is replaced with quinoline or naphthalene systems.
  • Synthesis: Microwave-assisted amidation of quinoline-2-carboxylic acid or naphthoic acid with 4-bromoaniline achieved yields of 72–89% under solvent-free conditions with p-toluenesulfonic acid (PTSA) catalysis. This contrasts with traditional methods for benzodioxine derivatives, which may require multi-step protocols .

Benzothiophene-2-carboxamide Derivatives (Patent Example)

  • Structural Difference : The benzodioxine ring is replaced with a benzo-thiophene moiety.
  • Application : These derivatives are patented for treating heartworm infections, highlighting how heterocyclic variations (e.g., sulfur vs. oxygen atoms) can redirect therapeutic utility .

Pharmacological Profiles and Receptor Interactions

Angiotensin II Receptor Antagonists

  • Example : Hydrobromide of 4-(4-methoxyphenyl)-N-(4-bromophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (3(3)) demonstrated high affinity for angiotensin II receptors (PDB ID: 3R8A), with scoring functions comparable to valsartan. The 4-bromophenyl group likely contributes to hydrophobic interactions in the receptor’s active site, a feature shared with the target compound .

Monoacylglycerol Lipase (MGL) Inhibitors

  • However, its benzodioxine core may reduce potency compared to maleimide-based inhibitors due to differences in electron distribution .

Microwave-Assisted Amidation

  • Efficiency: Microwave irradiation (150°C, 800 W, 2 hours) with PTSA catalysis achieved >85% yields for quinoline- and naphthalene-carboxamides, whereas benzodioxine derivatives may require longer reaction times or alternative catalysts (e.g., KF/Al2O3) .

Solubility and Stability

  • Challenges : The benzodioxine ring’s ether linkages may improve aqueous solubility compared to purely aromatic systems like naphthalene. However, bromine’s hydrophobicity could offset this advantage, necessitating formulation optimizations .

Biological Activity

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzodioxine core with a bromophenyl substituent and a carboxamide functional group. This structural arrangement is significant for its interaction with biological targets.

Mechanisms of Biological Activity

  • Cytotoxicity :
    • Studies have shown that derivatives of benzodioxine compounds exhibit cytotoxic effects on various cancer cell lines. For example, related compounds demonstrated significant cytotoxicity against HeLa cells, with IC50 values indicating effective concentrations for inducing cell death .
  • Pro-apoptotic Activity :
    • Research indicates that this compound may function as a pro-apoptotic agent. It has been shown to induce apoptosis in hematological cancer cells and solid tumor lines by disrupting cellular homeostasis and promoting programmed cell death .
  • Autophagy Inhibition :
    • The compound has been implicated in inhibiting autophagy, a process that cancer cells often exploit for survival under stress conditions. By impairing autophagosome-lysosome fusion, it enhances the efficacy of other chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant activity against HeLa cells
Pro-apoptoticInduces apoptosis in chronic lymphocytic leukemia cells
Autophagy InhibitionImpairs autophagosome-lysosome fusion
Enzyme InhibitionPotential inhibition of α-glucosidase

Case Studies

  • Hematological Cancer Cells :
    • In a study focusing on chronic lymphocytic leukemia (CLL), the compound exhibited strong pro-apoptotic effects when tested ex vivo on splenocytes from Eμ-TCL1 mouse models. This highlights its potential as a therapeutic agent in hematological malignancies .
  • Solid Tumor Cell Lines :
    • Additional investigations into solid tumor cell lines revealed that compounds similar to this compound can effectively induce apoptosis and inhibit cell proliferation through mechanisms involving microtubule disruption .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a bromophenylamine derivative with a benzodioxine-carboxylic acid precursor. Key reagents include DMF as a solvent and LiH or Na₂CO₃ as bases to control pH. For example, analogous compounds (e.g., benzofuran-carboxamides) are synthesized via nucleophilic acyl substitution under inert atmospheres at 60–80°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:acid chloride) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Purity (>95%) is confirmed by HPLC or LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D structure, particularly the dihedral angle between the benzodioxine and bromophenyl moieties, which impacts reactivity . Spectroscopic techniques include:
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry.
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) stretches .
  • UV-Vis : Analyze π→π* transitions in the benzodioxine ring (λmax ~270 nm) for photostability studies .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Bromophenyl groups reduce aqueous solubility; add co-solvents (e.g., 0.1% Tween-80) for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The benzodioxine ring is prone to oxidative cleavage under light; store in amber vials at -20°C .

Advanced Research Questions

Q. How does the bromophenyl substituent influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : Perform docking simulations (AutoDock Vina) to model interactions with target enzymes (e.g., kinases or proteases). The bromine atom’s electronegativity and van der Waals radius enhance halogen bonding with catalytic residues. Validate with isothermal titration calorimetry (ITC) to measure ΔG and Kd. For example, analogous bromophenyl carboxamides show 10-fold higher affinity for serine proteases vs. non-halogenated analogs .

Q. What strategies resolve contradictory bioactivity data across cell-based assays?

  • Methodological Answer :
  • Dose-response normalization : Account for batch-to-batch variability in compound purity using LC-MS-certified standards.
  • Cell line validation : Compare activity in KRAS-mutant vs. wild-type lines to identify off-target effects.
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between short- and long-term assays .

Q. How can computational modeling predict metabolite formation and toxicity?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate Phase I/II metabolism. The benzodioxine ring is predicted to undergo epoxidation, while the amide bond resists hydrolysis. Cross-reference with AMES toxicity assays to prioritize metabolites for HPLC-TOF analysis. For example, brominated metabolites may require glutathione trapping to prevent false negatives in genotoxicity screens .

Key Research Gaps and Recommendations

  • Stereochemical Effects : The 3-carboxamide chiral center’s role in bioactivity remains unstudied. Use chiral HPLC to isolate enantiomers and test in kinase inhibition assays .
  • In Vivo Pharmacokinetics : No data on oral bioavailability. Initiate rodent studies with LC-MS/MS quantification of plasma concentrations post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.